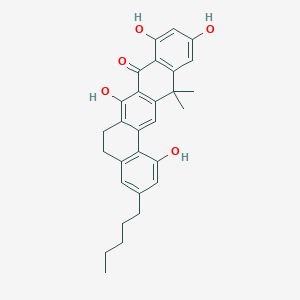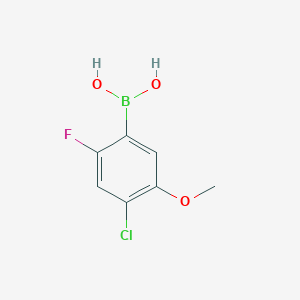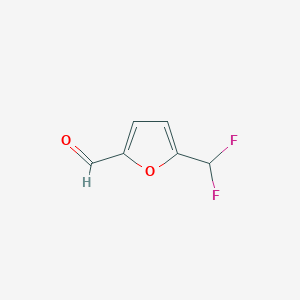![molecular formula C17H16O7 B114498 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione CAS No. 149183-65-3](/img/structure/B114498.png)
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione, also known as norlichexanthone, is a naturally occurring chemical compound found in various plants. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone is not fully understood. However, studies have suggested that it exerts its biological activities through various mechanisms, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of oxidative stress.
Effets Biochimiques Et Physiologiques
Norlichexanthone has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Norlichexanthone has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
Norlichexanthone has several advantages for lab experiments. It is readily available through chemical synthesis and extraction from natural sources. It is also relatively stable and has a long shelf life, making it suitable for long-term studies. However, one of the limitations of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Norlichexanthone has shown promising results in various preclinical studies, and further research is warranted to explore its potential therapeutic applications. Some of the future directions for 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone research include investigating its use in the treatment of neurodegenerative diseases, exploring its potential as an anti-inflammatory agent, and studying its effects on the immune system. Further research is also needed to optimize the synthesis method and improve the solubility of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone for in vivo studies.
Conclusion:
Norlichexanthone is a naturally occurring chemical compound with potential therapeutic applications. It possesses various biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Norlichexanthone has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases. Further research is needed to explore its potential therapeutic applications and optimize its synthesis and solubility for in vivo studies.
Méthodes De Synthèse
Norlichexanthone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone from plants such as lichens, fungi, and mosses. The chemical synthesis method involves the use of chemical reactions to produce 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone. One of the most commonly used methods is the Friedel-Crafts acylation of 2,4-dimethoxybenzoic acid with 3,5-dimethoxybenzoyl chloride.
Applications De Recherche Scientifique
Norlichexanthone has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Norlichexanthone has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
149183-65-3 |
|---|---|
Nom du produit |
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione |
Formule moléculaire |
C17H16O7 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione |
InChI |
InChI=1S/C17H16O7/c1-6-5-8-9(7(2)24-6)12(18)10-11(16(8)22-3)14(20)17(23-4)15(21)13(10)19/h5,7,18,20H,1-4H3 |
Clé InChI |
VFGPLQKPHMEUAJ-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC |
SMILES canonique |
CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC |
Synonymes |
ventilagolin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



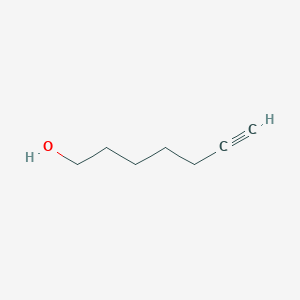
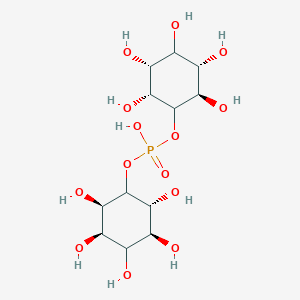
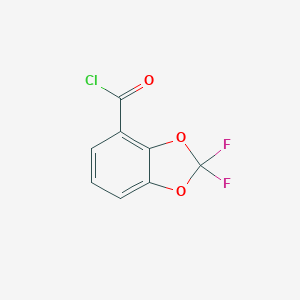
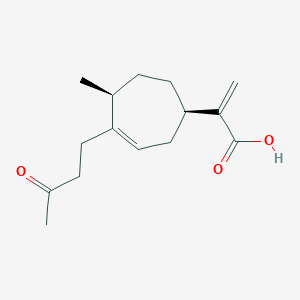
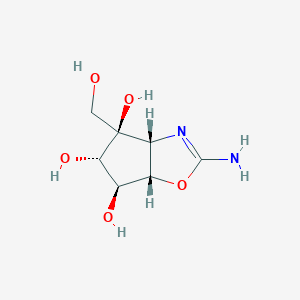
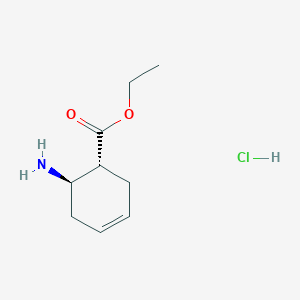
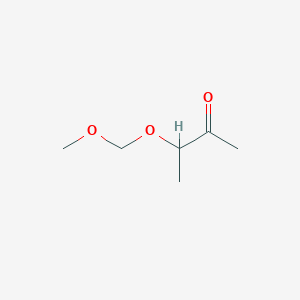
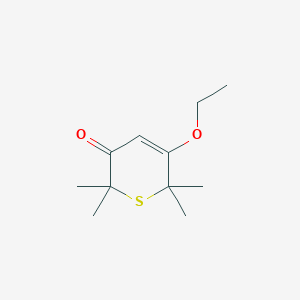
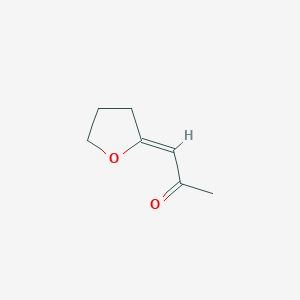
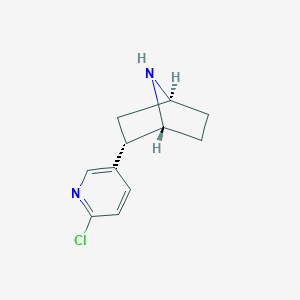
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
